molecular formula C20H20ClFN6O4 B10891973 N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10891973
M. Wt: 462.9 g/mol
InChI Key: MNQJXLVTXLRZMI-UHFFFAOYSA-N
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Description

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of phenol ethers This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom on the phenol ether is replaced by a nucleophile.

    Attachment of the morpholine moiety: This step involves the reaction of the pyrazole derivative with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Chemical Reactions Analysis

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20ClFN6O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenoxy)methyl]pyrazol-4-yl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H20ClFN6O4/c1-26-17(9-16(25-26)20(30)27-4-6-31-7-5-27)19(29)24-14-10-23-28(11-14)12-32-18-3-2-13(22)8-15(18)21/h2-3,8-11H,4-7,12H2,1H3,(H,24,29)

InChI Key

MNQJXLVTXLRZMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=CN(N=C3)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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